molecular formula C16H30O4 B094117 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne CAS No. 1068-27-5

2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Cat. No. B094117
CAS RN: 1068-27-5
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
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Description

2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne is a chemical compound used in various synthesis processes and has been studied for its potential in crosslinking polymers and other chemical reactions. It is known for its role in introducing stable radical species into materials and affecting their physical properties, such as crystallinity and mechanical strength .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups and peroxide functionalities. For instance, the synthesis of 1-(tert-butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles involves tert-butyl hydroperoxide and showcases the importance of tert-butylperoxy groups in the formation of stable radical intermediates . Although not directly related to the synthesis of 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne, these studies provide insight into the synthesis strategies involving tert-butylperoxy groups.

Molecular Structure Analysis

The molecular structure of peroxide-related compounds has been extensively studied using X-ray diffraction. For example, the crystal structures of various diperoxides, including 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, have been analyzed to understand the factors responsible for their structural features . These studies are crucial in understanding the molecular structure of 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne and how it may influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of tert-butylperoxy compounds is significant in various reactions. For instance, the thermolysis of tert-butylperoxy iodanes has been studied, showing the formation of iodanyl and tert-butylperoxyl radicals as primary decomposition steps . This indicates that compounds like 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne could undergo similar radical-initiated reactions, which are essential in understanding its behavior in chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne can be inferred from related studies. For example, the crosslinking of ultra-high molecular weight polyethylene using a similar peroxide compound resulted in a material with high crystallinity and good mechanical properties, suggesting that 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne could also affect the physical properties of polymers . Additionally, the study of diperoxides' crystal structures provides insights into the stability and structural characteristics of such compounds .

Scientific Research Applications

  • Photodegradation Studies : "2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne" undergoes photodegradation, forming radicals upon decomposition of O-O bonds. This process is significant in understanding the photostability and photochemical behavior of similar compounds (Supichenko et al., 1997).

  • Crystal Structure Analysis : The compound's molecular and crystal structure has been studied, providing insights into the structural characteristics of similar organic peroxides, which is essential in designing materials with specific properties (Khrustalev et al., 2004).

  • Thermolysis and Radical Formation : Research into the thermolysis of "2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne" has contributed to understanding the types of radicals generated during this process, which is crucial in applications like polymerization and crosslinking (Mekarbane & Tabner, 2001).

  • Grafting in Polymer Science : This compound has been used as a peroxide initiator in the grafting of itaconic acid on low-density polyethylene. Such applications are significant in the field of polymer modification and the creation of new materials with enhanced properties (Pesetskii et al., 1997).

  • Crosslinking in Rubber Processing : It is utilized in the crosslinking of ethylene-propylene rubbers, impacting the mechanical properties and durability of the resulting materials. Understanding the reactivity of such peroxides is crucial in rubber chemistry and technology (Harpell & Walrod, 1973).

  • Thermal Hazard Assessment : The thermal degradation products of the compound have been studied for their runaway reaction and thermal safety parameters. Such research is pivotal in ensuring safe storage and handling conditions in industrial applications (Das & Shu, 2016).

  • Vulcanization of Natural Rubber : The compound has been investigated for its effect on the cross-linking process in natural rubber vulcanization, which is crucial in the production of various rubber products (Vázquez-Martínez et al., 2022).

Safety And Hazards

“2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne” is classified as a mutagenic substance and an organic peroxide . It can cause skin irritation . It should be handled with care, using personal protective equipment as required . It should not be released into the environment .

properties

IUPAC Name

2,5-bis(tert-butylperoxy)-2,5-dimethylhex-3-yne
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InChI

InChI=1S/C16H30O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h1-10H3
Source PubChem
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InChI Key

ODBCKCWTWALFKM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)OOC(C)(C)C#CC(C)(C)OOC(C)(C)C
Source PubChem
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Molecular Formula

C16H30O4
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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DSSTOX Substance ID

DTXSID1044512
Record name 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne
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Molecular Weight

286.41 g/mol
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Physical Description

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid., Liquid; Other Solid
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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Record name Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl)
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Product Name

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

CAS RN

1068-27-5
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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Record name 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexyne-3
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Record name 2,5-Dimethyl-2,5-di(t-butylperoxy)hexyne-3
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Record name Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl)
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Record name 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne
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Record name Di-tert-butyl 1,1,4,4-tetramethylbut-2-yn-1,4-ylene diperoxide
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Record name 2,5-BIS(TERT-BUTYLPEROXY)-2,5-DIMETHYL-3-HEXYNE
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Synthesis routes and methods

Procedure details

2,5-dimethyl-2,5-di(t-butylperoxy)hexane; dicumylperoxide (DCP).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
28
Citations
Y Vázquez-Martínez, CA Ramírez-Herrera… - Polymers, 2022 - mdpi.com
In this study, the effect of single-walled carbon nanotubes (SWCNTs) on the cross-linking of natural rubber (NR) using organic peroxides was investigated. NR-SWCNTs …
Number of citations: 1 www.mdpi.com
BI Chaudhary, L Chopin, J Klier - Polymer Engineering & …, 2007 - Wiley Online Library
This paper describes the use of 2,2,6,6‐tetramethylpiperidinyl‐oxy (TEMPO) derivatives for scorch suppression, cure control, and functionalization in peroxide crosslinking of …
H LT, L RO, BI CHAUDHARY - academia.edu
[0010] The present invention provides a polymeric composition comprising:(a) a free-radical reactive polymer,(b) a free-radical inducing species,(c) a graftable, hindered amine-derived …
Number of citations: 3 www.academia.edu
MW Bodley, JS Parent - Polymer Engineering & Science, 2018 - Wiley Online Library
New chemistry for controlling the dynamics and yields of radical‐mediated polyolefin modifications is adapted to prepare impact‐resistant thermoplastic vulcanizates. Dynamic …
BI Chaudhary, TH Peterson, E Wasserman, S Costeux… - Polymer, 2010 - Elsevier
This paper describes the functionalization of polyethylene with urethane derivatives of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), resulting in thermoreversible crosslinking of the …
Number of citations: 11 www.sciencedirect.com
B Lu, TC Chung - Macromolecules, 1999 - ACS Publications
This paper discusses a new class of maleic anhydride modified PP polymers (PP-MA), having a relatively well-defined molecular structure. The chemistry involves the borane-…
Number of citations: 111 pubs.acs.org
D Li, Y Gong, H Li, Y Zhang, J Zhao… - Journal of Applied …, 2023 - Wiley Online Library
The linear low density polyethylene (LLDPE) products made by rotational molding (RM) usually involve two main problems of poor dimensional stability and insufficient mechanical …
Number of citations: 0 onlinelibrary.wiley.com
A Marcilla, JC García‐Quesada… - Polymer Engineering …, 2007 - Wiley Online Library
Rotational molding of foamed polyethylene has increasingly become an important process in industry due to its ability to produce innovative and high added value parts with little …
S Coiai, E Passaglia, F Cicogna - Polymer International, 2019 - Wiley Online Library
Post‐polymerization modification is an attractive approach to extend applications and convert commodity plastics into products with new, desirable and tunable properties. Among the …
Number of citations: 28 onlinelibrary.wiley.com
M Przybysz-Romatowska, J Haponiuk… - Polymer Degradation and …, 2020 - Elsevier
Nowadays, growing attention is being paid to the environment and sustainability, what fully justified research works focused on modification of biodegradable polymers and their …
Number of citations: 23 www.sciencedirect.com

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